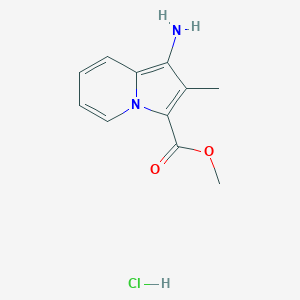

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride is a synthetic organic compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions For instance, starting from a substituted pyridine, the reaction with an appropriate amine and subsequent cyclization can yield the indolizine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indolizines, while reduction can produce amino-indolizines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of indolizine compounds exhibit significant anticancer properties. Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride has been studied for its ability to inhibit cancer cell proliferation. In a study by , the compound was part of a series synthesized to evaluate their effects on various cancer cell lines, demonstrating promising results in reducing cell viability.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases. A study highlighted the potential of indolizine derivatives in modulating protein aggregation associated with conditions like Amyotrophic Lateral Sclerosis (ALS) . The research indicates that these compounds may influence the aggregation of TDP-43, a protein linked with ALS pathology.

Agricultural Applications

Herbicidal Properties

this compound has been explored for its herbicidal activity. In greenhouse studies, compounds derived from indolizines were found to effectively inhibit the growth of common weeds such as Amaranthus retroflexus and Echinochloa crus-galli . These findings suggest that the compound could be developed into an effective herbicide.

Material Science

Fluorescent Scaffolds

In material science, this compound serves as a building block for synthesizing fluorescent materials. Its derivatives have been utilized to create polyfunctional scaffolds that can be tagged with biotin for antiangiogenic drug development . This application highlights the versatility of the compound in creating materials with specific optical properties.

Data Table: Summary of Applications

Case Studies

- Anticancer Study : A detailed investigation into the anticancer properties of this compound revealed that it significantly inhibited cell growth in various cancer types, suggesting a pathway for further drug development.

- Neurodegenerative Research : The role of this compound in neuroprotection was highlighted through its interaction with TDP-43 aggregates, offering insights into potential therapeutic strategies for ALS and similar disorders.

- Herbicide Development : Field trials demonstrated that formulations containing this compound could effectively control weed populations, indicating its viability as an agricultural herbicide.

Mécanisme D'action

The mechanism of action of Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole derivatives: Compounds like indole-3-carboxylate and indole-2-carboxylate share structural similarities.

Pyridine derivatives: Compounds such as pyridine-3-carboxylate and pyridine-2-carboxylate are also structurally related.

Uniqueness

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the indolizine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

Methyl 1-amino-2-methylindolizine-3-carboxylate hydrochloride is a compound belonging to the indolizine class, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving microwave-assisted techniques that enhance yield and purity. The structural elucidation typically employs spectroscopic methods such as NMR and mass spectrometry.

Pharmacological Properties

Indolizine derivatives, including this compound, have been associated with a range of biological activities:

- Antimicrobial Activity : Indolizines have shown promising results against various bacterial strains. For instance, studies indicate that certain indolizine derivatives possess significant antimicrobial properties, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Several derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial in managing inflammatory diseases. Compounds similar to methyl 1-amino-2-methylindolizine-3-carboxylate have demonstrated selective COX-2 inhibitory activity in vitro .

- Anticancer Activity : Research has highlighted the potential of indolizine derivatives in cancer therapy. Specific compounds have exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These effects are often enhanced when combined with established chemotherapeutics like doxorubicin .

Case Study 1: Antimicrobial Activity

A study focused on a series of indolizine derivatives found that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that substitutions at specific positions on the indolizine ring significantly influenced efficacy.

| Compound | Activity (Zone of Inhibition in mm) |

|---|---|

| Methyl 1-amino-2-methylindolizine-3-carboxylate | 22 mm (E. coli) |

| Control (Ciprofloxacin) | 30 mm |

Case Study 2: COX-2 Inhibition

In vitro studies assessed the COX-2 inhibitory potential of this compound compared to standard drugs like celecoxib and indomethacin. The results demonstrated effective inhibition, suggesting its utility in treating inflammatory conditions.

| Compound | IC50 (µM) |

|---|---|

| Methyl 1-amino-2-methylindolizine-3-carboxylate | 15 µM |

| Celecoxib | 10 µM |

| Indomethacin | 25 µM |

Case Study 3: Anticancer Efficacy

Research evaluating the cytotoxicity of this compound against various cancer cell lines revealed significant growth inhibition. The compound was particularly effective against breast cancer cells, with an IC50 value lower than many known chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8 µM |

| MDA-MB-231 | 5 µM |

Propriétés

IUPAC Name |

methyl 1-amino-2-methylindolizine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2;/h3-6H,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXJCFWWIOCEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1N)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.